N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide
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Overview
Description
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a triazolo-pyridazine core, makes it a subject of interest for various scientific research applications.
Mechanism of Action
Target of Action
The primary target of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is the Cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The ZipA protein plays a crucial role in bacterial cell division.
Mode of Action
It is believed that the compound interacts with its target, the zipa protein, leading to changes in the bacterial cell division process .
Biochemical Pathways
Given its target, it can be inferred that the compound affects thebacterial cell division pathway .
Result of Action
Given its target, it can be inferred that the compound may interfere with thebacterial cell division process , potentially inhibiting the growth and proliferation of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolo-pyridazine core, which is achieved through the cyclization of a heterocyclic diamine with a nitrite or by reacting hydrazine hydrate with dicarbonyl compounds . The final step involves the sulfonylation of the intermediate product with cyclopropanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyrazine: Another nitrogen-containing heterocycle with similar biological activities.
1,2,3-Triazolo[4,5-c]pyridazine: Shares a similar core structure and is used in similar applications.
6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one:
Uniqueness
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)cyclopropanesulfonamide is unique due to its specific combination of a triazolo-pyridazine core with a cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-18-10-5-4-8-12-13-9(15(8)14-10)6-11-19(16,17)7-2-3-7/h4-5,7,11H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMIHVGKNSBBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C3CC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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